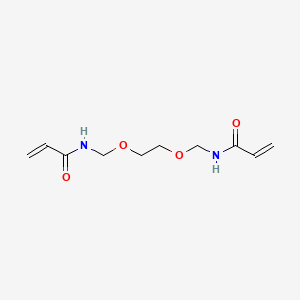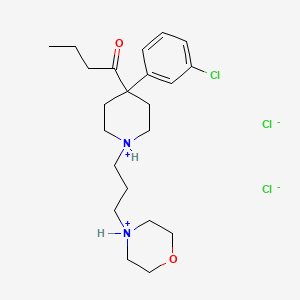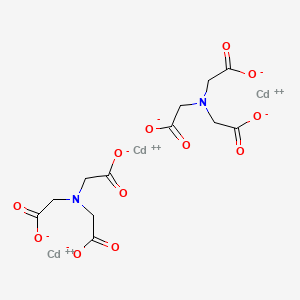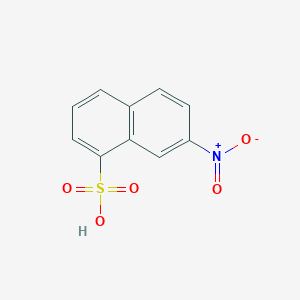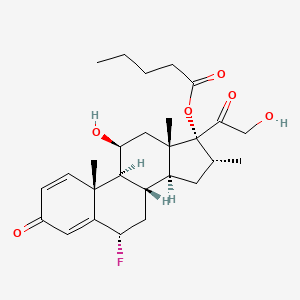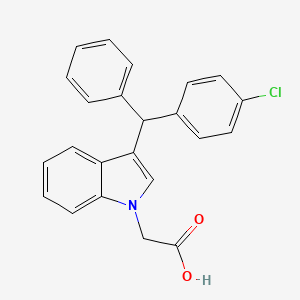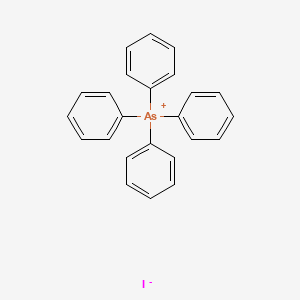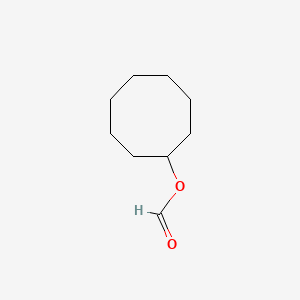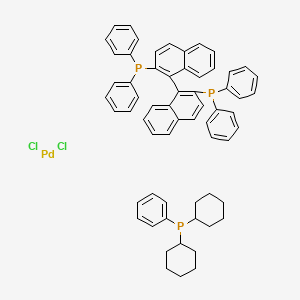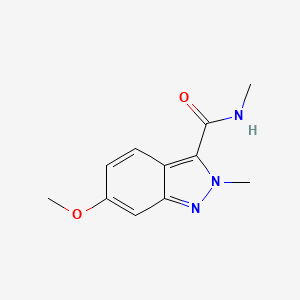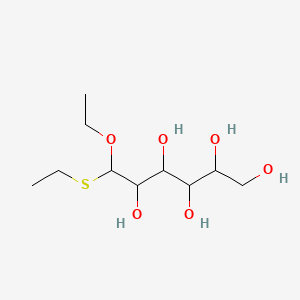
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol is an organic compound characterized by its unique structure, which includes an ethoxy group, an ethylsulfanyl group, and five hydroxyl groups attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol typically involves multi-step organic reactions. One common method includes the alkylation of hexane-1,2,3,4,5-pentol with ethylsulfanyl and ethoxy groups under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the addition of these groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product.
化学反応の分析
Types of Reactions
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ethoxy and ethylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexane-1,2,3,4,5-pentone, while reduction may produce hexane-1,2,3,4,5-pentol derivatives.
科学的研究の応用
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and ethylsulfanyl groups may play a role in binding to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.
類似化合物との比較
Similar Compounds
- 6-Methoxy-6-methylsulfanylhexane-1,2,3,4,5-pentol
- 6-Propoxy-6-propylsulfanylhexane-1,2,3,4,5-pentol
- 6-Butoxy-6-butylsulfanylhexane-1,2,3,4,5-pentol
Uniqueness
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol is unique due to the specific combination of ethoxy and ethylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
5456-67-7 |
|---|---|
分子式 |
C10H22O6S |
分子量 |
270.35 g/mol |
IUPAC名 |
6-ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H22O6S/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3 |
InChIキー |
UQLBXEWMASGGTD-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(C(C(C(CO)O)O)O)O)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


